Diethyl (2-hydroxyethenyl)phosphonate
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Overview
Description
Diethyl (2-hydroxyethenyl)phosphonate is an organophosphorus compound with the molecular formula C6H13O4P It is a phosphonate ester, characterized by the presence of a phosphonic acid group bonded to two ethyl groups and a hydroxyethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (2-hydroxyethenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate hydroxyethenyl precursor under controlled conditions. The reaction typically requires the presence of a catalyst, such as anhydrous Lewis acids, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as depolymerization of paraformaldehyde, ring formation with formaldehyde and diethanolamine, and subsequent reaction with diethyl phosphite . These methods are designed to be efficient and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-hydroxyethenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the hydroxyethenyl group to other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a wide range of phosphonate esters with different functional groups .
Scientific Research Applications
Diethyl (2-hydroxyethenyl)phosphonate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl (2-hydroxyethenyl)phosphonate involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions . The compound may also interact with cellular pathways, affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diethyl (2-hydroxyethenyl)phosphonate include:
- Diethyl (2-hydroxyethyl)phosphonate
- Diethyl (2-chloroethyl)phosphonate
- Diethyl (2-aminoethyl)phosphonate
Uniqueness
This compound is unique due to its specific hydroxyethenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research studies where other phosphonate esters may not be as effective .
Properties
CAS No. |
91152-70-4 |
---|---|
Molecular Formula |
C6H13O4P |
Molecular Weight |
180.14 g/mol |
IUPAC Name |
2-diethoxyphosphorylethenol |
InChI |
InChI=1S/C6H13O4P/c1-3-9-11(8,6-5-7)10-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
COCLNHODPLUIQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C=CO)OCC |
Origin of Product |
United States |
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